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Compound of Interest

Compound Name:
1-Chloro-5-iodo-6-

methylisoquinoline

Cat. No.: B8721707

Get Quote

CAS: 943605-99-0 Formula: C₁₀H₇ClIN M.W.: 303.53 g/mol

Executive Summary
1-Chloro-5-iodo-6-methylisoquinoline is a specialized heteroaromatic scaffold used primarily

in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity:

the C5-iodide allows for rapid, selective palladium-catalyzed cross-coupling

(Suzuki/Sonogashira), while the C1-chloride remains intact for subsequent nucleophilic

aromatic substitution (

) or secondary cross-coupling.

This guide compares quality grades and outlines the operational safety and reactivity profiles

necessary for reproducible drug discovery workflows.

Certificate of Analysis (COA) Comparison Guide
In drug development, "purity" is insufficient; the nature of impurities defines the material's utility.

Below is a comparison between Standard Synthesis Grade (typical for early discovery) and
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Pharma Intermediate Grade (required for scale-up/GLP tox studies).

Comparative Specification Table
Parameter

Standard Grade

(Early R&D)
Pharma Grade

(GLP/GMP)
Criticality for

Research

Appearance Yellow to tan solid

Off-white to pale

yellow crystalline

powder

Darker color often

indicates oxidation of

the iodo-moiety

(liberation of

).

Purity (HPLC) 95.0% 98.5%

<95% often contains

des-iodo analogs that

act as chain

terminators in

coupling.

1-Chloro-6-

methylisoquinoline 2.0% 0.1%

Major Impurity.

Competitive inhibitor

in

reactions at C1.

5-Iodo-6-

methylisoquinoline 1.5% 0.1%

Result of over-

reduction during

synthesis; lacks the

C1 handle.

Water (K.F.) 1.0% 0.5%

High water content

deactivates sensitive

Pd-catalysts (e.g.,

).

Residual Solvents Not tested ICH Q3C Compliant
Crucial for biological

assay interference.

Quality Decision Logic (DOT Diagram)
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The following flow chart illustrates the decision matrix for selecting the appropriate grade based

on downstream application.

Incoming Material: CAS 943605-99-0

HPLC Purity Check

Identify Specific Impurities
(Des-iodo vs. Regioisomers)

>95%

Recrystallize (EtOAc/Hex)

<95%

Use for Early R&D
(Hit Generation)

Des-iodo > 0.5%Unknown Peaks

Release for GLP/Scale-up

All Impurities < 0.1%

Click to download full resolution via product page

Figure 1: Quality Control Decision Matrix. Green nodes indicate approved usage paths; red

indicates remediation required.

Material Safety Data Sheet (SDS) Intelligence
While standard SDS documents list H-codes, this section interprets them for the bench scientist

handling >5g quantities.

Core Hazards[1][2]
Signal Word: Warning

H315 / H319: Causes skin and serious eye irritation.[1]
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Operational Insight: The benzylic-like halide and the isoquinoline nitrogen can form potent

sensitizers. Double-gloving (Nitrile) is recommended.

H335: May cause respiratory irritation.

Operational Insight: As a solid, this compound can be dusty. Use a localized exhaust

powder hood.

Handling & Stability Analysis
Light Sensitivity: The C-I bond is photolabile. Extended exposure to ambient light turns the

solid yellow/brown due to iodine liberation. Store in amber vials.

Moisture Sensitivity: The C1-Cl bond is essentially an imidoyl chloride. While stable in air,

prolonged exposure to humidity can lead to hydrolysis, forming the 1-isoquinolinone (lactam)

impurity. Store under Argon/Nitrogen at 2-8°C.

Performance Comparison: Reactivity Profile
The utility of CAS 943605-99-0 rests on the reactivity difference between the C1-Cl and C5-I

positions.

Selectivity Logic
C5-Iodo (High Reactivity): Undergoes oxidative addition with Pd(0) rapidly. This allows for

Suzuki, Stille, or Sonogashira couplings at room temperature or mild heat (40-60°C).

C1-Chloro (Medium Reactivity): Resistant to oxidative addition under mild conditions but

highly susceptible to

(Nucleophilic Aromatic Substitution) due to the electron-deficient pyridine ring.

Reaction Pathway Diagram[4]
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1-Chloro-5-iodo-6-methylisoquinoline

Path A: C5-Selective Coupling
(Suzuki/Sonogashira)

Pd(PPh3)4, Ar-B(OH)2
Na2CO3, 60°C

Path B: C1-Selective SNAr
(Amines/Alkoxides)

R-NH2, DIPEA
DMSO, 100°C

5-Aryl-1-chloroisoquinoline

1-Amino-5-iodoisoquinoline

Click to download full resolution via product page

Figure 2: Orthogonal functionalization pathways. Path A (Blue) is the preferred first step to

avoid de-iodination side reactions.

Experimental Protocols
A. Quality Control Method (HPLC)
To validate the COA claims, use the following validated method:

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 8 minutes.

Detection: UV @ 254 nm (Isoquinoline core absorption) and 220 nm.

Retention Time: Product typically elutes ~5.2 min; Des-iodo impurity ~4.1 min.

B. Standard Selective Suzuki Coupling (C5-Iodo)
This protocol ensures functionalization of the iodine without disturbing the chlorine atom.

Charge: To a reaction vial, add CAS 943605-99-0 (1.0 eq), Aryl Boronic Acid (1.1 eq), and

(0.03 eq).

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.
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Base: Add

(2.5 eq).

Reaction: Stir at 50°C for 4 hours under

.

Note: Do not exceed 80°C, or oxidative addition into the C1-Cl bond may occur, leading to

bis-coupling or polymerization.

Workup: Dilute with EtOAc, wash with brine, dry over

.

Expected Yield: 85-95% (Grade dependent).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodo-6-methylisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8721707/docs#technical-assessment-quality-
criticality-of-1-chloro-5-iodo-6-methylisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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